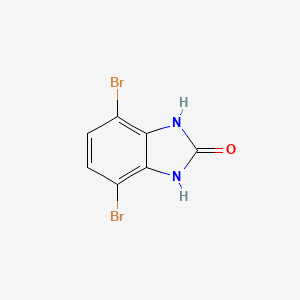
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is a brominated derivative of benzimidazole, a heterocyclic aromatic organic compoundIts molecular formula is C7H4Br2N2O, and it has a molecular weight of 291.93 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one typically involves the bromination of benzimidazole derivatives. One common method is the cyclocarbonylation of 1,2-diaminobenzenes using reagents such as phosgene, triphosgene, or ureas . The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using bromine or other brominating agents. The process is typically carried out in specialized reactors to handle the corrosive nature of bromine and to ensure safety and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form different oxidation states or reduction to remove bromine atoms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzimidazole derivatives, while oxidation and reduction can lead to different oxidation states or dehalogenated products .
Aplicaciones Científicas De Investigación
4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. For example, it may inhibit microbial growth by interfering with essential biochemical processes in microorganisms . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
4,7-Dibromo-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one: This compound has similar bromination but differs in the presence of methyl groups.
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: This compound has an amino group instead of bromine atoms.
4,7-Dibromo-2,1,3-benzothiadiazole: This compound contains a benzothiadiazole ring instead of a benzimidazole ring.
Uniqueness: 4,7-Dibromo-1,3-dihydro-2H-benzimidazol-2-one is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar compounds .
Propiedades
Número CAS |
69272-52-2 |
|---|---|
Fórmula molecular |
C7H4Br2N2O |
Peso molecular |
291.93 g/mol |
Nombre IUPAC |
4,7-dibromo-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H4Br2N2O/c8-3-1-2-4(9)6-5(3)10-7(12)11-6/h1-2H,(H2,10,11,12) |
Clave InChI |
HMZICMLGPYLZJN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1Br)NC(=O)N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


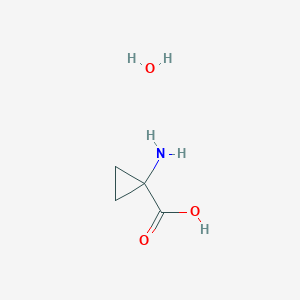
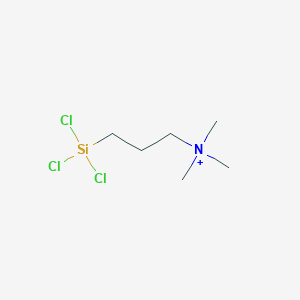
![Pyridine, 4-[4-(4-fluorophenyl)-5-methyl-3-isoxazolyl]-](/img/structure/B12520976.png)
![2,2',2''-(Benzene-1,3,5-triyl)tris[5-(2-phenylethenyl)-1,3,4-oxadiazole]](/img/structure/B12520981.png)
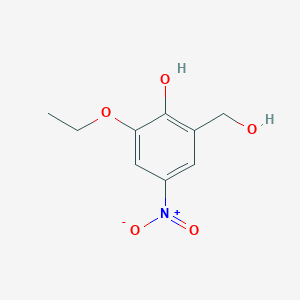
![(5R)-5-[(Benzylsulfanyl)methyl]-5-ethylimidazolidine-2,4-dione](/img/structure/B12521007.png)
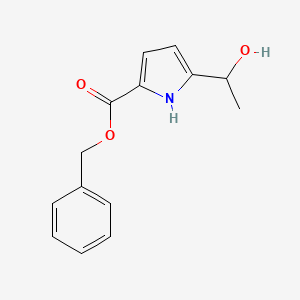

![1H-Pyrrolo[2,3-B]pyridin-5-amine, 4-fluoro-1-[tris(1-methylethyl)silyl]-](/img/structure/B12521019.png)
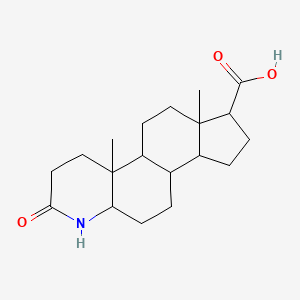
![1-Azabicyclo[2.2.2]octane-3-methanethiol](/img/structure/B12521035.png)

![(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-N-(4-((1-((S)-4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)-2-oxo-6,9,12-trioxa-3-azatetradecan-14-yl)carbamoyl)-2-methoxyphenyl)-4-cyano-](/img/structure/B12521042.png)
![1-[2-(Naphthalen-2-yl)ethenyl]azulene](/img/structure/B12521054.png)
